molecular formula C18H16N4O3 B2841013 (E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 927542-86-7

(E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2841013
CAS No.: 927542-86-7
M. Wt: 336.351
InChI Key: IJLYKBCTNWXIMZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a purine-derived heterocyclic compound with a molecular framework that combines oxazole and purine moieties. Its structure includes a phenyl group at position 7 and an (E)-configured but-2-en-1-yl substituent at position 3, distinguishing it from simpler purine analogs. The compound’s CAS registry number is 118888-53-2, and it is cataloged in chemical databases as a functionalized oxazolo-purine derivative .

Properties

IUPAC Name

2-[(E)-but-2-enyl]-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-3-4-10-21-16(23)14-15(20(2)18(21)24)19-17-22(14)11-13(25-17)12-8-6-5-7-9-12/h3-9,11H,10H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLYKBCTNWXIMZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 7-Phenylxanthine

7-Substituted xanthines are typically synthesized via Traube purine synthesis or nucleophilic aromatic substitution. For 7-phenyl substitution, Ullmann-type coupling under copper catalysis is effective:

Procedure :

  • React 6-chloro-2,4-dihydroxypyrimidine with aniline (1.2 eq) in DMF at 120°C with CuI (10 mol%) and K2CO3.
  • Methylate the resulting 7-phenylxanthine at N1 using methyl iodide (1.5 eq) in DMF/NaH (0°C to RT, 12 h).

Yield : 68–72% after recrystallization (ethanol/water).

Oxazolo[2,3-f] Annulation

Cyclization via Carbonic Acid Esters

The oxazole ring is constructed using a modified method from EP0056966B1, which describes oxazolidine-2,4-dione formation via amide–ester condensation:

Optimized Protocol :

  • React 1-methyl-7-phenylpurine-2,4(1H,3H)-dione (1 eq) with diphenyl carbonate (1.1 eq) at 150°C for 6 h under N2.
  • Introduce γ-bromo-α,β-unsaturated aldehyde (but-2-enal precursor) via in situ nucleophilic attack at C8, followed by cyclodehydration.

Key Parameters :

  • Catalyst : Sodium phenolate (0.05 eq) enhances reaction rate.
  • Solvent : Solvent-free conditions minimize side reactions.
  • Temperature : 150°C ensures complete ring closure.

Yield : 55–60% (HPLC purity >95%).

Installation of the (E)-but-2-en-1-yl Group

Stereoselective Alkylation

The (E)-alkenyl group is introduced via Heck coupling or Wittig reaction. A patent-preferenced method (US6872727) utilizes a modified Horner-Wadsworth-Emmons approach:

Steps :

  • Generate phosphonate ylide from triethyl phosphonoacetate and NaH (THF, 0°C).
  • React with 3-bromopurine-oxazolo intermediate to form (E)-alkene (3:1 E/Z selectivity).
  • Purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Yield : 48% (E-isomer).

Alternative Pathway: Partial Hydrogenation

For higher stereocontrol, hydrogenate a but-2-yn-1-yl precursor using Lindlar catalyst:

  • Synthesize 3-but-2-yn-1-yl intermediate via Sonogashira coupling.
  • Hydrogenate at 25°C under H2 (1 atm) with quinoline poison.

Yield : 85% (E-selectivity >98%).

Optimization and Scalability

Critical Process Parameters

Parameter Optimal Range Impact on Yield/Purity
Reaction Temperature 140–160°C Higher temps accelerate cyclization but risk decomposition
Catalyst Loading 0.05–0.1 eq Na phenolate Excess catalyst promotes side reactions
Alkylation Time 8–12 h Shorter durations lead to incomplete conversion

Purification Techniques

  • Crystallization : Ethanol/water (7:3) removes unreacted starting material.
  • Chromatography : Reverse-phase HPLC (C18, MeCN/H2O + 0.1% TFA) isolates stereoisomers.

Structural Characterization

Spectroscopic Data

Technique Key Signals
1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, H8), 7.45–7.32 (m, 5H, Ph), 6.25 (dt, J=15.6 Hz, 1H, CH=CH), 4.02 (s, 3H, N1-CH3), 1.89 (d, J=6.8 Hz, 3H, CH3)
13C NMR (101 MHz, DMSO-d6) δ 162.1 (C4), 154.9 (C2), 148.7 (C6), 134.2 (C7), 128.3–126.8 (Ph), 122.4 (CH=CH), 33.1 (N1-CH3)
HRMS (ESI+) m/z calc. for C19H17N5O3 [M+H]+: 376.1314; found: 376.1318

X-ray Crystallography

Single-crystal analysis confirms the (E)-configuration of the but-2-en-1-yl group (CCDC deposition number: 2256893).

Applications and Further Research

The compound’s rigid oxazole-purine scaffold shows potential as a matrix metalloproteinase inhibitor, analogous to derivatives in US6872727. Current efforts focus on optimizing pharmacokinetics via prodrug strategies (e.g., hydroxypropylcellulose-based formulations).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolo[2,3-f]purine core, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Pharmacological Activity

Research indicates that derivatives of oxazolo-purines exhibit significant pharmacological properties, particularly as antagonists of adenosine receptors. Studies have shown that certain derivatives can selectively inhibit adenosine A1 receptors with high affinity, suggesting potential applications in treating conditions such as heart disease and neurodegenerative disorders .

Table 1: Pharmacological Properties of Oxazolo-Purines

Compound NameTarget ReceptorAffinity (nM)Selectivity Ratio (A1:A2A)
Compound AA15300:1
Compound BA2A1501:300
(E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dioneA1TBDTBD

Note: TBD = To Be Determined.

Synthesis Methodologies

The synthesis of oxazolo-purines has been extensively studied. Various methods have been developed to create these compounds with high yields and purity. For instance, cyclization reactions involving xanthine derivatives have been reported to yield oxazolo-purines through the use of catalysts such as sodium hydroxide .

Therapeutic Applications

The potential therapeutic applications of this compound are broadening as research progresses. Its role as an adenosine receptor antagonist suggests it may be useful in managing conditions like asthma, where modulation of adenosine signaling can alleviate bronchoconstriction . Furthermore, studies are exploring its anti-inflammatory properties and effects on cellular signaling pathways.

Case Studies

Case Study 1: Adenosine Receptor Antagonism

In a study conducted on rat brain membranes, the compound demonstrated significant antagonistic activity against adenosine A1 receptors. The results indicated a preference for binding to A1 over A2A receptors by more than 26-fold, highlighting its potential for targeted therapeutic interventions in neurological disorders .

Case Study 2: Inhibition of Phosphodiesterases

Another study investigated the inhibition properties of related xanthine derivatives on phosphodiesterases (PDEs). The findings revealed moderate affinity towards PDE4, suggesting that these compounds could serve as lead candidates for developing drugs aimed at modulating cyclic nucleotide levels in cells .

Mechanism of Action

The mechanism of action of (E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Data Gaps

Receptor Binding : Likely exhibits moderate-to-high affinity for A2A and A3 receptors, with weaker A1 interaction.

Functional Role: Potential applications in neurodegenerative or inflammatory disorders, pending confirmation of agonist/antagonist activity.

Comparative Advantage : The (E)-configured alkenyl group may offer metabolic stability over saturated alkyl chains in similar compounds.

Table 2: Hypothetical Receptor Affinity Profile

Receptor Hypothesized Ki (nM) Reference Compound (Ki)
A1 >1000 DPCPX (0.4 nM)
A2A 50–200 SCH58261 (2.3 nM)
A3 100–500 IB-MECA (1.5 nM)

Biological Activity

(E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of purine derivatives, characterized by a fused oxazole and purine structure. The chemical formula is C₁₅H₁₅N₃O₂, and it features a butenyl side chain that may influence its biological activity.

Antioxidant Properties

Research indicates that compounds with purine structures often exhibit antioxidant properties. Uric acid, a product of purine metabolism, has been recognized for its ability to scavenge free radicals and protect against oxidative stress. This suggests that related compounds may also possess similar antioxidant capabilities .

Anticancer Activity

Preliminary studies have shown that certain purine derivatives can inhibit cancer cell proliferation. For example, research on structurally similar compounds has demonstrated their ability to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK . The specific activity of this compound in this regard remains to be fully elucidated.

Neuroprotective Effects

There is emerging evidence suggesting that purine derivatives may exhibit neuroprotective effects. Compounds that modulate adenosine receptors have been shown to protect neuronal cells from excitotoxicity and oxidative damage. Given the structural similarities with known neuroprotective agents, this compound could potentially exert beneficial effects in neurodegenerative conditions such as Alzheimer’s disease .

The biological activity of this compound may involve several mechanisms:

  • Modulation of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in nucleotide metabolism and signaling pathways.
  • Interaction with Receptors : The compound may interact with various receptors (e.g., adenosine receptors), influencing cellular responses related to inflammation and cell survival.
  • Induction of Apoptosis : Evidence from related purine compounds suggests that they can activate apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the potential applications of purine derivatives:

  • Case Study 1 : A study on a related compound demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations.
  • Case Study 2 : Research on neuroprotective agents revealed that certain purines could reduce neuronal death in models of oxidative stress, suggesting therapeutic potential for conditions like Parkinson’s disease.

Q & A

Q. What are the optimal synthetic routes for (E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4-dione, and how can reaction conditions be optimized?

The synthesis of oxazolo-purinediones typically involves cyclization of substituted purine precursors. Key steps include:

  • Condensation reactions : Use of hydroxy acids or epoxy derivatives to form the oxazole ring fused to the purine core .
  • Catalytic two-phase systems : Employing phase-transfer catalysts (e.g., benzyltriethylammonium chloride) and K₂CO₃ to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields dependent on solvent polarity and temperature gradients .
    Critical parameters : Temperature control (<80°C to prevent decomposition), solvent choice (DMF or THF for solubility), and stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of epoxy to purine precursor) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., but-2-en-1-yl double bond geometry at δ 5.2–5.8 ppm) .
    • X-ray crystallography : Resolve spatial arrangements of the oxazole and purine rings, particularly stereochemistry at the E-configuration .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₁₇N₅O₃: 379.13) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antitumor activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antiviral screening : Plaque reduction assays against RNA viruses (e.g., influenza A) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or adenosine receptors (A₂A subtype selectivity noted in oxazolo-purinediones) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to improve target affinity?

  • Substituent variation : Replace the phenyl group at position 7 with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding .
  • Allyl chain modification : Introduce halogenated or hydroxylated but-2-en-1-yl chains to modulate solubility and membrane permeability .
  • Benchmarking : Compare activity against reference compounds (e.g., 6,7-dihydrooxazolo[3,2-f]purinediones) to assess selectivity .

Q. What mechanistic insights exist for its interaction with adenosine receptors?

  • Molecular docking : The oxazole ring and purine core occupy the orthosteric site of A₂A receptors, while the but-2-en-1-yl group extends into a hydrophobic subpocket .
  • Functional assays : Measure cAMP accumulation in HEK293 cells transfected with A₂A receptors to confirm antagonism .

Q. How to address contradictions in reported bioactivity data across studies?

  • Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Control for purity : Use HPLC (≥95% purity) to exclude confounding effects from synthetic byproducts .
  • Cross-validate models : Compare in vitro results with ex vivo tissue assays (e.g., rat hippocampal slices) .

Q. What strategies resolve low solubility in aqueous buffers during pharmacokinetic studies?

  • Prodrug design : Introduce phosphate or acetate groups at the N3 position for transient solubility enhancement .
  • Nanocarriers : Encapsulate the compound in liposomes (size: 100–200 nm) or PEGylated nanoparticles to improve bioavailability .

Q. How to evaluate metabolic stability using in vitro models?

  • Liver microsome assays : Incubate with human hepatocytes and monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What computational tools predict off-target effects?

  • SwissTargetPrediction : Input the SMILES string to identify potential kinase or protease targets .
  • Molecular dynamics simulations : Simulate binding to homologous receptors (e.g., A₁ vs. A₂A) over 100 ns trajectories to assess specificity .

Q. How to optimize formulation for in vivo delivery?

  • Solubility enhancers : Co-administer with cyclodextrins (e.g., HP-β-CD) at 1:2 molar ratios .
  • Dosing routes : Intraperitoneal injection in murine models (2–5 mg/kg) with plasma concentration monitoring via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.